2,3,4,5,6-Pentafluorophenylacetic acid
Overview
Description
2,3,4,5,6-Pentafluorophenylacetic acid is a chemical compound with the molecular formula C8H3F5O2 . It appears as a white to pale cream or pale grey crystalline powder .
Synthesis Analysis
The synthesis of 2,3,4,5,6-Pentafluorophenylacetic acid involves the coupling of (3-aminopropyl)trimethoxysilane (APS)-modified silicas with 2,3,4,5,6-pentafluorobenzoic acid .Molecular Structure Analysis
The molecular structure of 2,3,4,5,6-Pentafluorophenylacetic acid has been studied using vibrational spectroscopy, hyperpolarizability, natural bond orbital analysis, frontier molecular orbital analysis, and thermodynamic properties . The ground state molecular geometries, harmonic vibrational frequencies, infrared intensities, Raman intensities, and bonding features of the compound have been determined using density functional theory calculation with LSDA/6-31+G (d,p) and B3LYP/6-31+G (d,p) basis sets .Chemical Reactions Analysis
The APS-modified silicas were coupled with 2,3,4,5,6-pentafluorobenzoic acid, 2,3,4,5,6-pentafluorophenylacetic acid, and 2,3,4,5,6-pentafluoro-anilino (oxo)acetic acid to obtain Sil-PFP-BA, Sil-PFP-AA, and Sil-PFP-AN phases, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5,6-Pentafluorophenylacetic acid include a molecular weight of 226.10 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound is soluble in 95% ethanol at a concentration of 50 mg/mL .Scientific Research Applications
Lewis Acid Catalysis and Organic Reactions
Tris(pentafluorophenyl)borane, closely related to pentafluorophenylacetic acid derivatives, has emerged as a versatile catalyst in organic and organometallic chemistry. Its utility spans from catalytic hydrometallation, alkylations, to aldol-type reactions, showcasing its role beyond olefin polymerization catalysis. The unique electronic effects conferred by the pentafluorophenyl groups make it a powerful Lewis acid, facilitating various catalytic transformations (Erker, 2005).
Synthesis Methodologies
The synthesis of 2,3,4,5-tetrafluorophenol from 2,3,4,5,6-pentafluorophenylacetic acid derivatives highlights innovative approaches in organic synthesis. This method involves an intramolecular cyclization step, showcasing the precursor's potential in synthesizing structurally complex and less readily available fluorinated compounds (Tretyakov et al., 2021).
Advances in Borylation Chemistry
Pentafluorophenylacetic acid derivatives, similar to tris(pentafluorophenyl)borane, play a critical role in borylation chemistry. The high Lewis acidity and the electronic properties of these compounds have enabled their application in diverse reactions, including hydrogenation and hydrosilylation. These advancements signify the importance of fluorinated compounds in expanding the scope of boron chemistry and its application in synthetic organic chemistry (Lawson & Melen, 2017).
Peptide Synthesis
The development of new active esters of protected amino acids for peptide synthesis has been significantly influenced by fluorinated compounds like 2,3,4,5,6-pentafluorophenylacetic acid derivatives. These compounds have shown to improve the efficiency of peptide coupling reactions, demonstrating the critical role of fluorinated active esters in peptide synthesis (Hui, Holleran, & Kovacs, 2009).
Non-Linear Optical Properties
The study of 2,3,4,5,6-pentafluorophenylacetic acid has extended into the exploration of its non-linear optical properties. Investigations into its hyperpolarizability indicate potential applications in non-linear optics, highlighting the molecule's suitability for future technological applications (Balachandran & Karunakaran, 2014).
Fluorescence Probes and Biosensors
Fluorinated phenols, closely related to pentafluorophenylacetic acid, have been studied for their pH-sensitive properties in biological systems. These compounds serve as fluorescence probes in mixed liposomal systems, offering insights into membrane interactions and the development of sensitive detection methods for biological research (Gasbarri & Angelini, 2014).
Safety And Hazards
2,3,4,5,6-Pentafluorophenylacetic acid is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with the skin .
properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCODSNZJOVMHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215642 | |
Record name | (Pentafluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluorophenylacetic acid | |
CAS RN |
653-21-4 | |
Record name | 2,3,4,5,6-Pentafluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=653-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Pentafluorophenyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Pentafluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (pentafluorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (PENTAFLUOROPHENYL)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HFR5VJK7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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